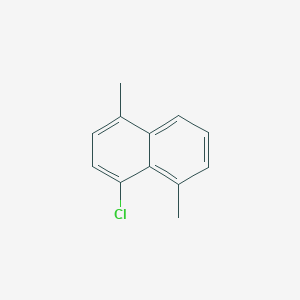![molecular formula C11H16O4 B14516970 Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid CAS No. 62821-18-5](/img/structure/B14516970.png)
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[322]nonane-3,3-dicarboxylic acid is an organic compound characterized by a bicyclic structure with two carboxylic acid groups attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid typically involves multistep organic reactions. One common method includes the Diels-Alder reaction, where cycloheptadiene reacts with a suitable dienophile to form the bicyclic structure. Subsequent steps involve functional group transformations to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can influence various biochemical pathways, although detailed studies on specific mechanisms are limited .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with different structural properties.
Bicyclo[4.3.0]nonane: A compound with a larger bicyclic ring system.
Bicyclo[3.2.1]octane: A smaller bicyclic compound with different reactivity .
Uniqueness
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups, which confer distinct chemical and physical properties compared to similar compounds .
Propiedades
Número CAS |
62821-18-5 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]nonane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-9(13)11(10(14)15)5-7-1-2-8(6-11)4-3-7/h7-8H,1-6H2,(H,12,13)(H,14,15) |
Clave InChI |
PYFNUQZCTYHMCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC(C2)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)

![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)


![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)


![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
